molecular formula C16H13BrN2O3S2 B3019628 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 307510-73-2

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B3019628
CAS No.: 307510-73-2
M. Wt: 425.32
InChI Key: GNOZEIRSFYJQAO-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a thiazole-based benzamide derivative characterized by a 5-bromothiophene substituent on the thiazole ring and a 2,4-dimethoxybenzamide moiety. Its molecular formula is C₁₇H₁₄BrN₃O₃S₂, with a molecular weight of 476.35 g/mol (calculated from ). The compound features a planar thiazole core conjugated with the benzamide group, facilitating π-π interactions in biological systems.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-21-9-3-4-10(12(7-9)22-2)15(20)19-16-18-11(8-23-16)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOZEIRSFYJQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene-2-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Thiazole Formation: The acid chloride is then reacted with thioamide to form the thiazole ring.

    Coupling with Dimethoxybenzamide: The thiazole intermediate is coupled with 2,4-dimethoxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in heterocyclic chemistry.

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-Benzamide Derivatives

Compound Name Thiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Notable Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide 5-bromothiophen-2-yl 2,4-dimethoxy 476.35 Limited data; inferred activity from analogs
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide 4-chlorophenyl 2,4-dimethoxy 374.84 Potential enzyme inhibition (structural similarity to COX/LOX inhibitors)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl 2-phenoxy 372.87 129.23% growth modulation (p < 0.05)
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)acetamide 5-bromothiophen-2-yl acetyl 292.9 Kinase activation (c-Abl)
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-hydroxy-3-methoxyphenyl acetyl 251.28 Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9.01 mM)
Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide) 2,4-dihydroxyphenyl 2-methylpropanamide 292.33 Potent tyrosinase inhibitor (Ki = 0.25 μM, IC₅₀ = 1.1 μM)

Impact of Substituents on Activity

  • For example, N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)acetamide (MW 292.9) activates c-Abl kinase, while its non-brominated analogs lack reported activity .
  • In contrast, the 2-phenoxy group in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide confers significant growth modulation (129.23%, p < 0.05) .
  • Hydroxy and Acetyl Groups: Hydrophilic substituents like hydroxy (e.g., Thiamidol) improve solubility and tyrosinase inhibition (IC₅₀ = 1.1 μM), while acetyl groups (e.g., compound 6a) favor COX inhibition .

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings.

Structural Features

The compound features:

  • Thiazole Ring : Contains nitrogen and sulfur, contributing to its chemical reactivity.
  • Bromothiophene Moiety : Enhances the compound's electronic properties and potential interactions with biological targets.
  • Dimethoxybenzamide Structure : May influence solubility and bioavailability.

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit a variety of biological activities. Here are some notable findings:

Anticancer Activity

Compounds containing thiazole and thiophene rings have shown significant anticancer properties. For instance, studies on thiazole derivatives indicate strong selectivity against various cancer cell lines. The unique combination of structural elements in this compound may enhance its efficacy compared to other compounds lacking these features.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity. The thiazole and thiophene components are often associated with the inhibition of bacterial growth, suggesting that this compound may also possess such properties.

The mechanism of action for this compound likely involves:

  • Inhibition of Cellular Signaling Pathways : This could lead to antiproliferative effects in cancer cells.
  • Interference with Bacterial Lipid Biosynthesis : This mechanism is common among antimicrobial agents.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimineContains bromothiophene and phenyl ringsAnticancer activity via imine derivatives
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole ring with methyl substitutionStrong selectivity against cancer cell lines
4-(5-bromothiophen-2-yl)thiazole derivativesSimilar thiazole structureAntimicrobial properties observed in various studies

This table illustrates the diversity in substituents that can significantly impact biological activities and pharmacological profiles.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Thiazole Derivatives : A study published in a peer-reviewed journal reported that thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines. The specific role of the bromothiophene moiety in enhancing this activity was highlighted.
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of thiophene-containing compounds. Results indicated that these compounds effectively inhibited the growth of several bacterial strains, suggesting potential applications in treating infections.

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